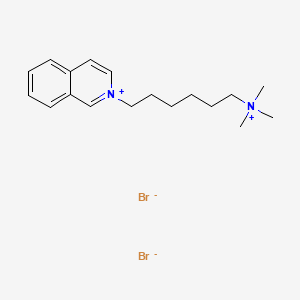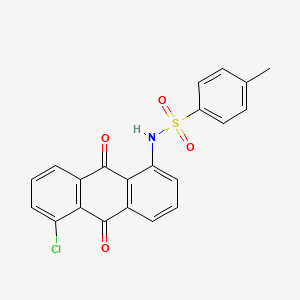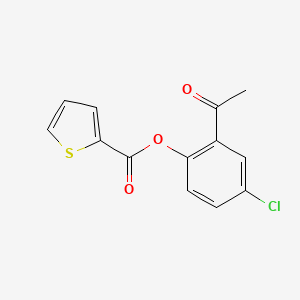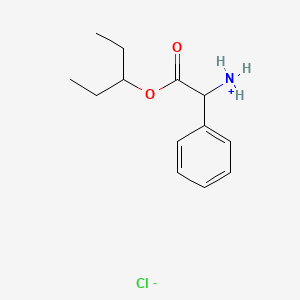
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride is a chemical compound with a complex structure that includes both an azanium ion and a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride typically involves the reaction of a phenylethylamine derivative with a pentanone derivative under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more stringent control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium bromide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium iodide
- (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium sulfate
Uniqueness
Compared to similar compounds, (2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride may exhibit unique properties such as higher solubility, different reactivity, or specific biological activity. These differences make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73623-42-4 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
(2-oxo-2-pentan-3-yloxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-11(4-2)16-13(15)12(14)10-8-6-5-7-9-10;/h5-9,11-12H,3-4,14H2,1-2H3;1H |
Clave InChI |
BNNQIDDJHIXHDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



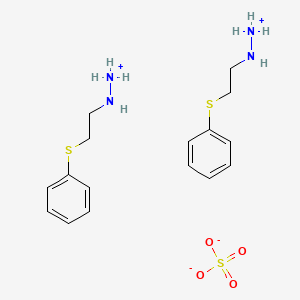
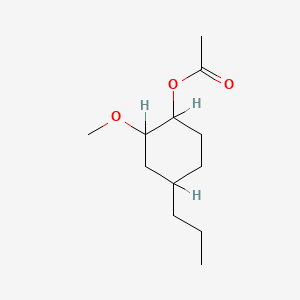
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)
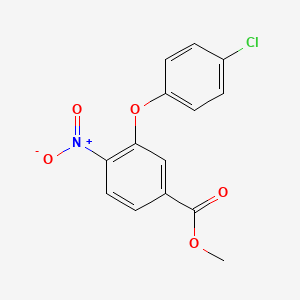

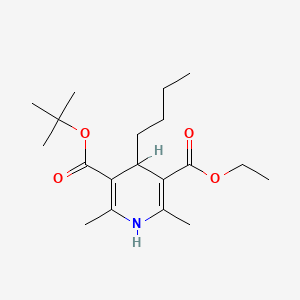
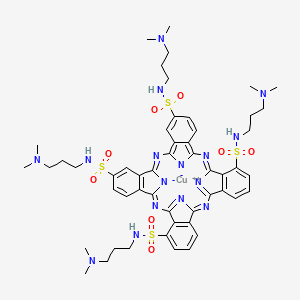
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

